molecular formula C13H21N3O2 B6969103 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol

1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol

Cat. No.: B6969103
M. Wt: 251.32 g/mol
InChI Key: IMOLCICNBGUDHY-UHFFFAOYSA-N
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Description

1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: Starting from simple precursors like acetylacetone and ethylenediamine.

    Alkylation: Introduction of the dimethyl groups on the pyrazine ring.

    Piperidine ring formation: Using cyclization reactions.

    Methoxymethylation: Introduction of the methoxymethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Using alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-Dimethylpyrazin-2-yl)piperidine: Lacks the methoxymethyl group.

    4-(Methoxymethyl)piperidine: Lacks the pyrazine ring.

    1-(3,6-Dimethylpyrazin-2-yl)-4-hydroxypiperidine: Lacks the methoxymethyl group.

Uniqueness

1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol is unique due to the presence of both the dimethylpyrazine and methoxymethyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,6-dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-8-14-11(2)12(15-10)16-6-4-13(17,5-7-16)9-18-3/h8,17H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOLCICNBGUDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCC(CC2)(COC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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